Pracinostat

Vue d'ensemble

Description

Pracinostat est un inhibiteur de l'histone désacétylase de petite molécule biodisponible par voie orale à base d'acide hydroxamique. Il a montré une activité antitumorale potentielle caractérisée par des propriétés physicochimiques, pharmaceutiques et pharmacocinétiques favorables . This compound inhibe sélectivement les classes I, II et IV d'histone désacétylase, mais pas la classe III et l'histone désacétylase 6 de la classe IIb . Ce composé s'accumule dans les cellules tumorales et exerce une inhibition continue de l'histone désacétylase, entraînant l'accumulation d'histones acétylées, le remodelage de la chromatine, la transcription des gènes suppresseurs de tumeurs et, finalement, l'apoptose des cellules tumorales .

Méthodes De Préparation

Pracinostat est synthétisé par une série de réactions chimiques impliquant divers réactifs et conditionsLes conditions de réaction comprennent souvent l'utilisation de solvants organiques, de catalyseurs et de paramètres de température et de pression spécifiques pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés .

Les méthodes de production industrielle de this compound impliquent la mise à l'échelle de la synthèse en laboratoire à une plus grande échelle tout en maintenant les mêmes conditions de réaction et les mêmes réactifs. Ce processus nécessite une optimisation minutieuse pour garantir une qualité et un rendement constants du produit final .

Analyse Des Réactions Chimiques

Pracinostat subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Par exemple, this compound peut subir une oxydation pour former un dérivé oxydé, qui peut avoir des propriétés biologiques différentes. De même, les réactions de réduction peuvent conduire à la formation de dérivés réduits avec une activité modifiée. Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound, modifiant potentiellement ses propriétés pharmacologiques .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, this compound est utilisé comme composé outil pour étudier le rôle des histone désacétylases dans divers processus biologiques . En biologie, il est utilisé pour étudier les effets de l'inhibition de l'histone désacétylase sur l'expression génique, la régulation du cycle cellulaire et l'apoptose .

En médecine, this compound s'est avéré prometteur comme agent thérapeutique pour le traitement de divers cancers, notamment la leucémie myéloïde aiguë, les syndromes myélodysplasiques et les tumeurs solides . Les études cliniques ont démontré son efficacité en association avec d'autres agents chimiothérapeutiques, conduisant à une amélioration des résultats des patients . Dans l'industrie, this compound est utilisé dans le développement de nouveaux inhibiteurs de l'histone désacétylase et d'autres thérapies épigénétiques .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité des histone désacétylases, ce qui conduit à l'accumulation de groupes acétyle sur les résidus de lysine des histones . Cela se traduit par une structure de chromatine ouverte et une activation transcriptionnelle des gènes suppresseurs de tumeurs . In vitro, this compound provoque l'accumulation d'histones acétylées et induit l'arrêt du cycle cellulaire et/ou l'apoptose de certaines cellules transformées . Les cibles moléculaires de this compound comprennent l'histone désacétylase 1, l'histone désacétylase 2 et l'histone désacétylase 3 .

Applications De Recherche Scientifique

Acute Myeloid Leukemia (AML)

Pracinostat has been evaluated in combination with azacitidine for treating older patients with newly diagnosed AML who are unfit for intensive chemotherapy. A phase II study demonstrated that 52% of patients achieved complete remission, with a median overall survival of 19.1 months. The combination was well-tolerated, although a significant proportion experienced grade 3 or higher adverse events .

| Outcome | This compound + Azacitidine | Notes |

|---|---|---|

| Complete Remission Rate | 42% | Achieved in 26 out of 50 patients |

| Median Overall Survival | 19.1 months | Confidence interval: 10-26.5 months |

| Grade 3 or higher AEs | 86% | Common toxicities included infections |

Myelodysplastic Syndromes (MDS)

In MDS, this compound has been used in combination with azacitidine to improve response rates. In a randomized phase II trial, the complete response rate by Cycle 6 was found to be 18% in the this compound group compared to 33% in the placebo group . The overall clinical benefit rate was also lower in the this compound group (53% vs. 63% for placebo), indicating that while there is some efficacy, it may not significantly outperform existing therapies.

| Response | Azacitidine + this compound | Azacitidine + Placebo | Notes |

|---|---|---|---|

| Complete Response | 18% | 33% | p = 0.07 |

| Clinical Benefit Rate | 53% | 63% | p = 0.14 |

Safety Profile

The safety profile of this compound has been a concern due to the high incidence of treatment-emergent adverse events (AEs). In studies, nearly all patients experienced at least one AE, with significant occurrences of febrile neutropenia and thrombocytopenia being reported more frequently in the this compound cohort compared to placebo .

Efficacy Against Lymphomas

Recent studies have also explored the activity of this compound against various lymphoma types. Preclinical data indicated robust antiproliferative effects across multiple lymphoma subtypes, including diffuse large B-cell lymphoma (DLBCL). The median inhibitory concentration (IC50) was found to be approximately 243 nM, demonstrating its potential as a therapeutic agent in lymphomas .

Case Studies

-

Case Study: AML Treatment

- A patient aged over 65 with newly diagnosed AML received this compound and azacitidine as part of a clinical trial. The patient achieved complete remission after three cycles, highlighting the potential effectiveness of this combination therapy.

-

Case Study: MDS Treatment

- In a clinical trial involving patients with higher-risk MDS, this compound was administered alongside azacitidine. Although the complete response rate was lower than that observed with placebo, several patients reported improved quality of life and reduced transfusion dependency.

Mécanisme D'action

Pracinostat exerts its effects by inhibiting the activity of histone deacetylases, leading to the accumulation of acetyl groups on histone lysine residues . This results in an open chromatin structure and transcriptional activation of tumor suppressor genes . In vitro, this compound causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells . The molecular targets of this compound include histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3 .

Comparaison Avec Des Composés Similaires

Pracinostat est similaire à d'autres inhibiteurs de l'histone désacétylase, tels que l'acide subéroyl-anilide hydroxamique et le belinostat . This compound a montré des propriétés pharmacocinétiques améliorées et une exposition tumorale plus élevée par rapport à ces composés . De plus, this compound a démontré une plus grande efficacité dans les modèles précliniques de tumeurs hématologiques et solides .

Des composés similaires à this compound comprennent :

- Acide subéroyl-anilide hydroxamique

- Belinostat

- Panobinostat

- Vorinostat

Ces composés partagent un mécanisme d'action similaire, mais diffèrent par leurs propriétés pharmacocinétiques, leur sélectivité tumorale et leur efficacité clinique .

Activité Biologique

Pracinostat (SB939) is an orally bioavailable, pan-histone deacetylase (HDAC) inhibitor that has garnered attention for its potential in cancer therapy, particularly in hematological malignancies. This article explores the biological activity of this compound, detailing its mechanisms of action, clinical efficacy, and safety profiles based on diverse research findings.

This compound functions primarily by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones and subsequent modulation of gene expression. This inhibition affects various cellular processes, including:

- Apoptosis : this compound promotes programmed cell death in cancer cells by altering mitochondrial dynamics and enhancing the binding of Drp1 to mitochondrial fission proteins, which is crucial for mitochondrial fission and cell death in colorectal cancer (CRC) cells with high CDK5 levels .

- Cell Cycle Regulation : By affecting histone acetylation, this compound influences the expression of genes involved in cell cycle progression and apoptosis, contributing to its antitumor effects .

- Synergistic Effects : this compound has shown synergistic activity when combined with other agents like azacitidine, enhancing overall therapeutic efficacy in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) .

Case Studies and Clinical Trials

-

Acute Myeloid Leukemia (AML) :

- A Phase III trial evaluated this compound combined with azacitidine in older patients with newly diagnosed AML. The study reported a complete response (CR) rate of 18% in the this compound group compared to 33% in the placebo group . Notably, adverse events were common, with thrombocytopenia and neutropenia being prevalent .

- Myelodysplastic Syndromes (MDS) :

- Colorectal Cancer :

Safety Profile

This compound's safety profile has been generally manageable, although it is associated with significant hematologic toxicities. Common adverse effects reported include:

- Thrombocytopenia : Occurring in approximately 84.6% of patients.

- Neutropenia : Affecting about 83.1% of patients.

- Infections : Reported in over half of the participants receiving this compound plus azacitidine .

Summary of Clinical Findings

The following table summarizes key findings from clinical studies involving this compound:

| Study Type | Population | Treatment | CR Rate | Notable Adverse Events |

|---|---|---|---|---|

| Phase III | Newly diagnosed AML | This compound + Azacitidine | 18% | Thrombocytopenia (84.6%), Neutropenia (83.1%) |

| Phase II | High-risk MDS | This compound + Azacitidine | 89% (in a small cohort) | Grade 3 infections (52%) |

| Preclinical | Colorectal Cancer | This compound alone | N/A | N/A |

Propriétés

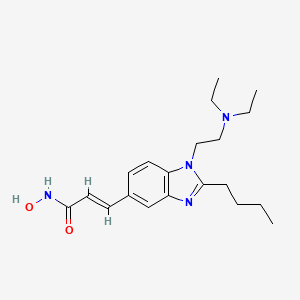

IUPAC Name |

(E)-3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDKZFFAIZKUCU-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239196 | |

| Record name | Pracinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Inhibition of HDAC activity allows for the accumulation of acetyl groups on the histone lysine residues resulting in an open chromatin structure and transcriptional activation. In vitro, SB939 causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells. The mechanism of the antineoplastic effect of SB939 has not been fully characterized. | |

| Record name | Pracinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

929016-96-6 | |

| Record name | Pracinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929016-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pracinostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929016966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pracinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pracinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRACINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPO2JN4UON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Pracinostat, and what is its primary target?

A1: this compound (also known as SB939) is a potent, orally available histone deacetylase inhibitor (HDACi) [, , , ]. It targets and inhibits histone deacetylases, specifically showing selectivity for Class I, II, and IV isoforms [, , , , ].

Q2: How does this compound exert its anticancer effects?

A2: this compound inhibits histone deacetylases, leading to increased histone acetylation [, ]. This results in altered gene expression, promoting cell cycle arrest, differentiation, and programmed cell death in cancer cells [, ].

Q3: Does this compound target any specific genes or pathways in cancer cells?

A3: Research indicates that this compound can restore the expression of specific genes silenced in cancer cells. For instance, it reactivates the expression of Activating Transcription Factor 3 (ATF3) in bladder cancer models []. In Small Cell Lung Cancer (SCLC), this compound treatment restored the expression of CDH1, a gene often suppressed due to CREBBP loss, and exhibited enhanced effectiveness in CREBBP-deleted tumors [].

Q4: Is this compound's activity limited to histone proteins?

A4: While primarily known for histone deacetylase inhibition, research suggests that this compound might also influence the acetylation status of non-histone proteins, potentially contributing to its anticancer effects [, ].

Q5: What is the molecular formula and weight of this compound?

A5: Regrettably, the provided research abstracts do not specify the molecular formula and weight of this compound. This information is crucial for a comprehensive understanding of the compound's properties and behavior. Further investigation into publicly available chemical databases or the manufacturer's documentation is recommended.

Q6: Is there any spectroscopic data available for this compound?

A6: Unfortunately, the provided research abstracts do not offer any spectroscopic data for this compound. Spectroscopic techniques, such as NMR and IR spectroscopy, play a vital role in confirming the chemical structure and purity of compounds, which is essential for drug development and quality control. To access this data, referring to the original research publications, patents, or contacting the manufacturer might be necessary.

Q7: What are the pharmacokinetic properties of this compound?

A7: this compound exhibits excellent pharmacokinetic properties [, ]. Studies demonstrate high systemic clearance in preclinical models []. It also shows good oral absorption, metabolic stability, and a favorable pharmacokinetic profile [].

Q8: How is this compound metabolized?

A8: this compound is primarily metabolized by CYP3A4 and CYP1A2 enzymes in the liver [].

Q9: What types of cancers has this compound shown preclinical and clinical activity against?

A10: this compound exhibits preclinical activity against a broad range of cancers, including acute myeloid leukemia (AML) [, , , ], myelodysplastic syndromes (MDS) [, , , ], lymphoma [, ], bladder cancer [], and small cell lung cancer [].

Q10: What is the clinical trial experience with this compound?

A11: this compound has been investigated in various clinical trials, primarily focusing on hematologic malignancies. Notably, it progressed to phase 3 trials in combination with Azacitidine for newly diagnosed AML patients unfit for standard intensive chemotherapy [, ].

Q11: Are there any specific patient populations where this compound has shown particular promise?

A12: this compound combined with Azacitidine showed promising results in elderly patients with AML who were ineligible for intensive chemotherapy, achieving high response rates [, , ].

Q12: Are there biomarkers that can predict response to this compound?

A13: Research suggests that ATF3 expression could serve as a potential biomarker for this compound response in bladder cancer []. In AML, the clearance of somatic mutations after treatment with this compound plus Azacitidine correlated with clinical response [].

Q13: Are there any known resistance mechanisms to this compound?

A14: While specific resistance mechanisms to this compound are not extensively detailed in the provided abstracts, research hints that DLBCL cells relying on oxidative phosphorylation (OxPhos) exhibit lower sensitivity to this compound compared to B-cell receptor (BCR) dependent DLBCL cells [, ]. Inhibiting antioxidant production in these OxPhos-DLBCL cells restored sensitivity to this compound, suggesting a potential resistance mechanism [].

Q14: Is there cross-resistance with other HDAC inhibitors?

A15: The observation that OxPhos-DLBCL cells demonstrated poorer sensitivity to other HDAC inhibitors, including Vorinostat, indicates a potential for cross-resistance among different HDAC inhibitors [].

Q15: What are the known toxicities associated with this compound?

A16: The most frequently reported adverse events in clinical trials of this compound, especially in combination with Azacitidine, include hematologic toxicities like thrombocytopenia, febrile neutropenia, neutropenia, and anemia [, , , ]. Fatigue, nausea, and gastrointestinal events were also observed [, , , ]. Higher doses of this compound led to increased treatment discontinuations due to adverse events in a study of patients with higher-risk MDS, suggesting a dose-dependent toxicity profile [].

Q16: What is the impact of structural modifications on this compound's activity?

A18: Interestingly, minor structural changes to this compound can significantly impact its HDAC inhibitory activity. For example, shifting the N-hydroxyacrylamide attachment from the 5th to the 6th position of the benzimidazole ring completely abolished its inhibitory activity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.